N-(4-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Description
N-(4-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a thiazolylacetamide derivative that has been synthesized using various methods. The compound has been found to exhibit promising biochemical and physiological effects, making it a potential candidate for future research.
Scientific Research Applications
Crystal Structure and Synthesis
The compound consists of asymmetric units of C₁₆H₂₀N₂O (1) and C₁₄H₁₅NO₂ (2) in orthorhombic and monoclinic crystal systems, respectively. Compound 1 exhibits intermolecular C₁₁—H₁₁···N₂ hydrogen bonding, while the hydroxyl group in compound 2 participates in intermolecular O₂—H₂···O₂ and O₂—H₂···O₂₁ hydrogen bonding . These molecular structures serve as important starting materials for synthesizing various compounds, including azo dyes and dithiocarbamates.
Biological Potential
Although specific studies on this compound are limited, related indole derivatives have shown interesting biological activities. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against both HIV-1 and HIV-2 strains . Further investigations into the biological potential of our compound may reveal additional applications.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-9-7-15(8-10-18)11-12-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTWOZYNCHSRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide |
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